Ezetimibe-d4
Overview
Description
Ezetimibe is a potent cholesterol absorption inhibitor that works by blocking the Niemann-Pick C1-like 1 (NPC1L1) protein, which is responsible for the uptake of cholesterol in the intestines . This compound is primarily used in scientific research and analytical applications.
Mechanism of Action
Target of Action
Ezetimibe-d4-1, also known as Ezetimibe, primarily targets the sterol transporter Niemann-Pick C1-Like 1 (NPC1L1) . NPC1L1 is a key transporter facilitating cholesterol ingress into enterocytes, the cells lining the small intestine . This protein plays an essential role in promoting intestinal cholesterol uptake .
Mode of Action
This compound-1 acts by inhibiting the intestinal cholesterol and phytosterol absorption . It achieves this through direct binding to a transmembrane loop of the NPC1L1 protein . By interfering with the intestinal uptake of cholesterol and phytosterols, this compound-1 reduces the delivery of intestinal cholesterol to the liver .
Biochemical Pathways
The primary biochemical pathway affected by this compound-1 is the intestinal cholesterol absorption pathway . By inhibiting NPC1L1, this compound-1 prevents the uptake of dietary and biliary cholesterol in the small intestine, thereby reducing the amount of cholesterol delivered to the liver . This leads to a decrease in hepatic cholesterol stores and an increase in clearance of cholesterol from the blood .
Pharmacokinetics
This compound-1 is rapidly absorbed and extensively metabolized to the pharmacologically active ezetimibe-glucuronide . The plasma exposure of this compound-1 and its main active phenolic glucuronide, EZE-Ph, increases significantly in the presence of hepatic impairment . The conversion of this compound-1 to EZE-Ph decreases concentration-dependently in hepatic impairment .
Result of Action
The primary result of this compound-1’s action is a reduction in low-density lipoprotein cholesterol (LDL-C) levels . By inhibiting the absorption of cholesterol in the intestine, this compound-1 reduces the total amount of cholesterol entering the bloodstream. This leads to a decrease in the level of LDL-C, which is often referred to as “bad cholesterol” because high levels of LDL-C can lead to the buildup of plaque in the arteries .
Action Environment
The action of this compound-1 can be influenced by various environmental factors. For instance, hepatic impairment can significantly increase the systemic exposure of this compound-1 and its main active phenolic glucuronide, EZE-Ph . Bile acids that accumulate due to liver injury can inhibit the uptake of EZE-Ph by organic anion transporting polypeptides (OATPs), affecting the drug’s action .
Biochemical Analysis
Biochemical Properties
Ezetimibe-d4-1 inhibits the absorption of cholesterol by binding to the NPC1L1 protein located in the apical membrane of enterocytes in the small intestine . This binding prevents the internalization of cholesterol into the cells, thereby reducing the overall cholesterol levels in the body. The compound interacts with various enzymes and proteins involved in cholesterol metabolism, including uridine 5’-diphosphate-glucuronosyltransferase isoenzymes, which glucuronidate ezetimibe to form its active metabolite, ezetimibe-glucuronide . Additionally, this compound-1 does not interfere with the absorption of triglycerides, fatty acids, or fat-soluble vitamins .
Cellular Effects
This compound-1 exerts its effects on enterocytes by inhibiting the uptake of cholesterol, leading to a decrease in intracellular cholesterol levels . This reduction in cholesterol levels triggers a compensatory increase in the expression of low-density lipoprotein (LDL) receptors on the surface of hepatocytes, enhancing the clearance of LDL cholesterol from the bloodstream . This compound-1 also influences cell signaling pathways related to cholesterol homeostasis, including the activation of sterol regulatory element-binding proteins (SREBPs), which regulate the expression of genes involved in cholesterol synthesis and uptake .
Molecular Mechanism
The primary mechanism of action of this compound-1 involves the inhibition of the NPC1L1 protein, which is responsible for the uptake of cholesterol into enterocytes . By binding to NPC1L1, this compound-1 prevents the internalization of cholesterol, thereby reducing its absorption . This inhibition leads to a decrease in the delivery of cholesterol to the liver, resulting in a reduction in hepatic cholesterol stores and an increase in the expression of LDL receptors on hepatocytes . The compound also undergoes glucuronidation by uridine 5’-diphosphate-glucuronosyltransferase isoenzymes to form ezetimibe-glucuronide, which retains the ability to inhibit NPC1L1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound-1 on cholesterol absorption are observed to be stable over time . The compound maintains its inhibitory activity on NPC1L1 and continues to reduce cholesterol absorption in both in vitro and in vivo studies . Long-term studies have shown that this compound-1 remains effective in reducing cholesterol levels without significant degradation or loss of activity . Additionally, the compound does not exhibit any adverse effects on cellular function or viability over extended periods of exposure .
Dosage Effects in Animal Models
In animal models, the effects of this compound-1 on cholesterol absorption are dose-dependent . Lower doses of the compound result in a moderate reduction in cholesterol levels, while higher doses lead to a more pronounced decrease in cholesterol absorption . At very high doses, this compound-1 may cause adverse effects such as gastrointestinal disturbances and liver toxicity . The optimal dosage for achieving the desired cholesterol-lowering effects without causing toxicity varies depending on the species and experimental conditions .
Metabolic Pathways
This compound-1 is primarily metabolized in the liver and intestine through glucuronidation by uridine 5’-diphosphate-glucuronosyltransferase isoenzymes . The major metabolite, ezetimibe-glucuronide, retains the ability to inhibit NPC1L1 and contributes to the overall cholesterol-lowering effects of the compound . The metabolic pathways of this compound-1 do not involve significant interactions with other enzymes or cofactors, and the compound does not affect the metabolism of other lipids or fat-soluble vitamins .
Transport and Distribution
This compound-1 is transported and distributed within cells and tissues primarily through passive diffusion . The compound is absorbed in the small intestine and transported to the liver, where it undergoes glucuronidation to form ezetimibe-glucuronide . Both this compound-1 and its glucuronide metabolite are distributed to various tissues, including the liver, intestine, and plasma . The compound does not rely on specific transporters or binding proteins for its distribution and does not accumulate in any particular tissue .
Subcellular Localization
This compound-1 is localized primarily in the apical membrane of enterocytes in the small intestine, where it exerts its inhibitory effects on NPC1L1 . The compound does not undergo significant subcellular compartmentalization and remains associated with the plasma membrane . This compound-1 does not require any specific targeting signals or post-translational modifications for its localization and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SCH 58235 D4 involves the incorporation of deuterium into the Ezetimibe molecule. Deuterium is a stable isotope of hydrogen, and its incorporation can affect the pharmacokinetic and metabolic profiles of the drug . The synthetic route typically involves the deuteration of specific hydrogen atoms in the Ezetimibe molecule under controlled conditions.
Industrial Production Methods
Industrial production of SCH 58235 D4 follows similar synthetic routes as described above but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the purity and consistency of the final product. The compound is then purified and tested for quality before being made available for research purposes .
Chemical Reactions Analysis
Types of Reactions
SCH 58235 D4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of SCH 58235 D4 can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
SCH 58235 D4 is widely used in scientific research due to its ability to inhibit cholesterol absorption. Some of its applications include:
Comparison with Similar Compounds
Similar Compounds
Ezetimibe: The non-deuterated version of SCH 58235 D4, also a potent cholesterol absorption inhibitor.
SCH 60663: A glucuronide metabolite of Ezetimibe with similar cholesterol-lowering effects.
Uniqueness
SCH 58235 D4 is unique due to its deuterium labeling, which can affect the pharmacokinetic and metabolic profiles of the drug. This makes it a valuable tool in research for studying the effects of deuterium substitution on drug behavior .
Properties
IUPAC Name |
(3R,4S)-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)-3-[(3S)-3-hydroxy-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)propyl]azetidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23-/m1/s1/i1D,2D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNTVTPDXPETLC-GMASCKFGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[C@H](CC[C@@H]2[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O)[2H])[2H])F)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.